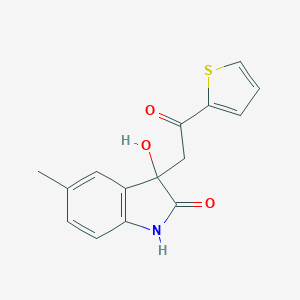

3-Hydroxy-5-methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)indolin-2-one

Description

Properties

IUPAC Name |

3-hydroxy-5-methyl-3-(2-oxo-2-thiophen-2-ylethyl)-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S/c1-9-4-5-11-10(7-9)15(19,14(18)16-11)8-12(17)13-3-2-6-20-13/h2-7,19H,8H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKKUGFZDUSDMGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC=CS3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)indolin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a thiophene derivative with an indole precursor under acidic conditions. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the indole ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)indolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of indole compounds, including 3-hydroxy-5-methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)indolin-2-one, exhibit promising anticancer properties. The compound has been shown to inhibit specific kinases involved in cancer progression, potentially leading to therapeutic effects against various cancer types.

Case Study:

A study demonstrated that this compound inhibited cell proliferation in A549 lung cancer cells, showcasing its potential as a lead compound for further development in cancer therapeutics .

Antimicrobial Properties

The compound also displays significant antimicrobial activity against Gram-positive bacteria and fungi. This is particularly relevant given the rising concern over antimicrobial resistance.

Data Table: Antimicrobial Activity

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | < 64 µg/mL |

| This compound | Candida albicans | < 32 µg/mL |

Pharmacological Insights

The pharmacological profile of this compound suggests it may interact with various biological targets, modulating enzyme activities or receptor functions.

Mechanism of Action:

- Kinase Inhibition : The compound may inhibit kinases that are crucial for tumor growth.

- Viral Protein Interaction : It has shown potential in binding to viral proteins, which could prevent viral replication.

Material Science Applications

In addition to its biological applications, this compound's unique structure makes it suitable for use in material science, particularly in the development of organic semiconductors and sensors due to its electronic properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)indolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules, leading to changes in their conformation and function .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents at the 3-position of the indolin-2-one core. Key comparisons include:

Key Observations :

- Thiophene vs.

- Chloro vs. Methyl Substituents : Chloro derivatives (e.g., Z-4-Chloro-3-(pyridin-3-yl)ethylidene) exhibit higher thermal stability (e.g., melting points >200°C) due to stronger intermolecular halogen bonding .

- Nitromethyl vs. Hydroxyethyl Groups : Nitromethyl-containing derivatives (e.g., 3-Hydroxy-5-iodo-3-(nitromethyl)indolin-2-one) show increased reactivity in nucleophilic additions, whereas hydroxyethyl groups (e.g., 6-Chloro-5-(2-hydroxyethyl)indolin-2-one) enhance solubility in polar solvents .

Biological Activity

3-Hydroxy-5-methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)indolin-2-one is a complex organic compound featuring an indole core and a thiophene ring, which contribute to its significant biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and as an enzyme inhibitor.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 287.3 g/mol. The unique structural elements include:

- Indole nucleus : Known for various pharmacological properties.

- Thiophene ring : Enhances biological activity through specific molecular interactions.

Biological Activity Overview

The biological activities of this compound are diverse, with significant implications in cancer treatment and other therapeutic areas. Key findings include:

- Antiproliferative Effects : Indole derivatives, including this compound, have shown promising antiproliferative activities against various cancer cell lines such as MCF-7 (breast), A549 (lung), and HeLa (cervical). For instance, IC50 values for related compounds have been reported as low as 0.06 μM against these cell lines, indicating potent activity .

- Mechanism of Action : The compound may exert its effects by inhibiting specific kinases involved in cancer progression or by interacting with viral proteins to prevent replication. Molecular docking studies suggest that it can bind effectively to targets such as the colchicine binding site on tubulin, disrupting microtubule formation .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes critical in inflammatory pathways and cancer cell survival. For example, it has been shown to inhibit EGR-1 DNA-binding activity, which is linked to inflammatory responses .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Anticancer Activity : A study synthesized various indole derivatives and tested their effects on cell proliferation. The most promising derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics, suggesting a potential role in cancer therapy .

- Inflammation Modulation : Research indicated that derivatives of this compound could reduce mRNA expression of inflammatory cytokines in keratinocytes, showcasing its potential in treating inflammatory skin disorders like atopic dermatitis .

Comparative Analysis

The table below summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Indole core + thiophene | Anticancer, anti-inflammatory |

| Indole-3-acetic acid | Indole core | Plant hormone |

| 5-Fluoroindole | Indole with fluorine | Anticancer |

| 3-Hydroxyindole | Hydroxyl group | Antioxidant |

| 5-Ethylindole | Ethyl group | Antimicrobial |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 3-Hydroxy-5-methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)indolin-2-one?

- Methodological Answer : Synthesis typically involves multistep reactions, starting with indolin-2-one derivatives and functionalizing them with thiophene-containing oxoethyl groups. Key steps include:

- Thiophene integration : Use Gewald reactions or coupling with 5-substituted thiophene precursors under acidic/basic conditions .

- Indole functionalization : Nucleophilic substitution at the indolin-2-one core, requiring precise pH control (6.5–7.5) and temperatures of 60–80°C to avoid side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from DMF/ethanol mixtures to achieve >95% purity .

Q. How can structural confirmation be achieved for this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : , , and NMR (for phosphorylated analogs) to confirm substituent positions and stereochemistry .

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Bruker APEX2 software) with R-factor <0.05 .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

Q. What are the critical parameters for maintaining reaction regioselectivity?

- Methodological Answer :

- Temperature : Lower temperatures (0–10°C) favor kinetically controlled products, while higher temperatures (80–100°C) promote thermodynamic stability .

- Catalysts : Use Lewis acids (e.g., ZnCl) to direct electrophilic substitution on the indole ring .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiophene-derived intermediates .

Advanced Research Questions

Q. How can reaction kinetics and mechanistic pathways be studied for this compound?

- Methodological Answer :

- In-situ monitoring : Use UV-Vis or IR spectroscopy to track intermediates (e.g., enolates or thiolate species) during reactions .

- Computational modeling : Apply DFT calculations (Gaussian 09) to simulate transition states and activation energies for key steps like thiophene-indole coupling .

- Isotopic labeling : -labeled substrates to trace carbon migration in cyclization steps .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Assay standardization : Use consistent cell lines (e.g., HeLa or HEK293) and positive controls (e.g., doxorubicin for cytotoxicity) to minimize variability .

- SAR analysis : Compare analogs (e.g., 3-(trifluoromethoxy)indolin-2-one derivatives) to isolate structural determinants of activity .

- Meta-analysis : Pool data from orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake) to distinguish direct vs. indirect effects .

Q. How is stereochemical control achieved in derivatives of this compound?

- Methodological Answer :

- Chiral auxiliaries : Use (R)- or (S)-BINOL ligands to induce asymmetry during phosphine oxide coupling .

- Crystallization-induced diastereomer resolution : Separate enantiomers via diastereomeric salt formation (e.g., with L-tartaric acid) .

- Asymmetric catalysis : Employ palladium-catalyzed cross-coupling with chiral phosphine ligands (e.g., Josiphos) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.